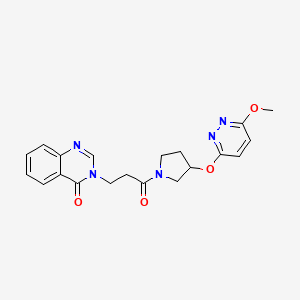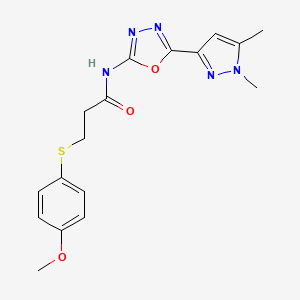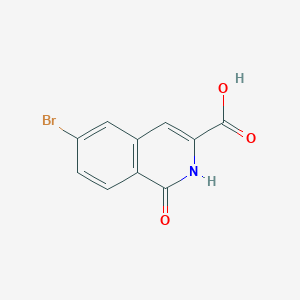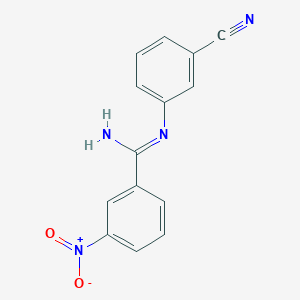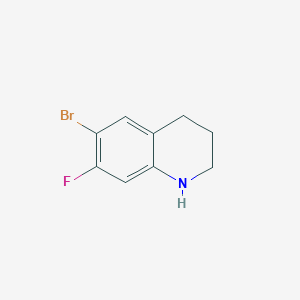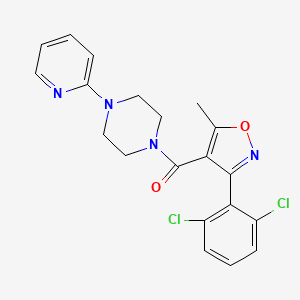![molecular formula C12H16O2S B2771813 Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate CAS No. 210539-73-4](/img/structure/B2771813.png)
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate is a chemical compound with the molecular formula C12H16O2S . It is also known by other names such as Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate consists of 12 carbon atoms, 16 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 224.319 Da .Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate's relevance extends into the field of biocatalysis for drug metabolism, where microbial-based systems are utilized for the generation of mammalian metabolites. This application is pivotal in understanding the metabolic pathways and structures of pharmaceutical compounds, offering a bridge between in vivo studies and clinical investigations. A study highlighted the use of Actinoplanes missouriensis to produce mammalian metabolites of a specific drug candidate, demonstrating the compound's utility in facilitating the structural characterization of metabolites through nuclear magnetic resonance spectroscopy. This microbial conversion process not only aids in the elucidation of drug metabolism but also provides analytical standards for monitoring drug metabolites during clinical trials (Zmijewski et al., 2006).
Synthesis of Antimicrobial Agents
Further expanding its utility, Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate serves as a foundational scaffold in the synthesis of compounds with potent antimicrobial properties. Research has developed novel structures derived from this compound, demonstrating significant activity against Helicobacter pylori, a pathogen implicated in gastric ulcers and cancer. Such compounds exhibit low minimal inhibition concentrations against various clinically relevant strains of H. pylori, including those resistant to traditional treatments, underscoring the compound's potential in developing new anti-H. pylori agents (Carcanague et al., 2002).
Peptide Synthesis
The application of Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate extends into peptide synthesis, where it has been utilized for carboxyl-group protection. This strategy enhances the efficiency and selectivity of peptide chain assembly, highlighting its importance in the synthesis of complex biological molecules. The selective removal of the protecting group, facilitated by specific conditions, underscores the compound's versatility and utility in peptide chemistry (Amaral, 1969).
Analytical Chemistry
In analytical chemistry, Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate is employed in the development of methods for quantitating thiols in various samples, such as beer and hops. The use of derivatization techniques coupled with gas chromatography-tandem mass spectrometry showcases the compound's role in enhancing the detection and quantification of important flavor compounds at nanogram per liter levels, contributing to quality control and flavor profiling in the beverage industry (Ochiai et al., 2015).
Material Science
Lastly, Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate's applications in material science are exemplified through its role in the fabrication of molecules with potential in diminishing inflammation. The compound's utility in synthesizing intermediates that lead to anti-inflammatory agents underscores its importance in the development of new therapeutics (Zhang, 2005).
Propriétés
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDPXUTCLSRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2771732.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2771734.png)
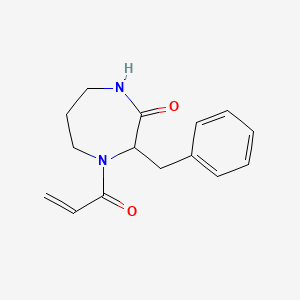
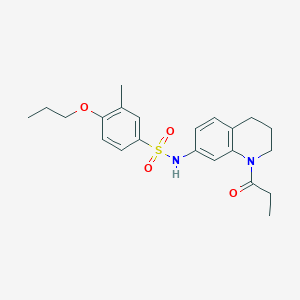
![1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol](/img/structure/B2771742.png)
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2771744.png)
